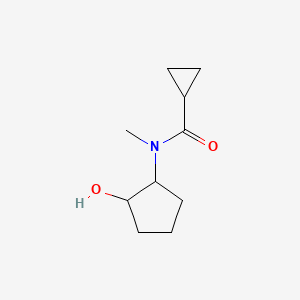
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide” is a complex organic molecule. It likely contains a cyclopentyl group (a ring of five carbon atoms), a cyclopropane group (a ring of three carbon atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, substitution, or addition reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Applications De Recherche Scientifique
Metabolic Pathways and Enzymatic Reactions
Research on the metabolic fate of similar compounds, like amitriptyline and its derivatives, reveals insights into oxidative metabolism, hydroxylation processes, and the role of enzymes in these pathways. These studies contribute to understanding the metabolic transformations and potential therapeutic applications of complex organic compounds, including those structurally related to "N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide" (Breyer‐Pfaff, 2004).
Ethylene Perception and Plant Biology
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables highlights research into ethylene perception inhibitors, showcasing the broad implications of small organic molecules in agricultural and plant biology applications. Such studies indicate the potential of similar compounds to influence ethylene-dependent ripening and senescence processes in plants (Watkins, 2006).
Lactic Acid Production and Green Chemistry
Research into biotechnological routes based on lactic acid production from biomass offers insights into the use of organic compounds in the synthesis of biodegradable polymers and as feedstock for green chemistry. This underscores the potential environmental and industrial applications of structurally complex organic molecules (Gao, Ma, & Xu, 2011).
Anticancer Agents and Clinical Trials
Studies on mafosfamide, a cyclophosphamide analog, illustrate the application of organic compounds in developing new anticancer agents. This highlights the importance of understanding the biochemical mechanisms and therapeutic potentials of chemical compounds in oncology (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Hydrogen Storage and Delivery
An overview of organic liquid phase hydrogen carriers emphasizes the role of organic compounds in energy storage and delivery systems. Such research points to the significance of structural and functional properties of organic molecules in developing sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).
Propriétés
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11(10(13)7-5-6-7)8-3-2-4-9(8)12/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTCOGMIDIRXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(4-chloro-3-methylphenoxy)-N-[1-cyano-2-(dimethylamino)-1-methylethyl]butanamide](/img/structure/B2967446.png)




![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
